molecular formula C17H17N3O4S B2896655 2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone CAS No. 924865-60-1

2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone

Cat. No.: B2896655
CAS No.: 924865-60-1
M. Wt: 359.4
InChI Key: UOOQHLXYYUFFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone is a pyrimidine-based compound featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) substituent, a thioether linkage, and a morpholino ethanone moiety. The benzo[d][1,3]dioxol group enhances lipophilicity and metabolic stability, while the morpholino moiety improves solubility and pharmacokinetic properties .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c21-16(20-5-7-22-8-6-20)10-25-17-18-4-3-13(19-17)12-1-2-14-15(9-12)24-11-23-14/h1-4,9H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOQHLXYYUFFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone (CAS No. 924865-60-1) is a complex organic molecule with potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N3O4SC_{17}H_{17}N_{3}O_{4}S, and it has a molecular weight of 359.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF-74.56
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)MCF74.52

The above table indicates that compounds related to benzo[d][1,3]dioxole exhibit lower IC50 values compared to doxorubicin, suggesting a stronger cytotoxic effect.

The mechanisms underlying the anticancer activity of compounds like This compound include:

  • EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) have shown promise in inhibiting tumor growth.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays have demonstrated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Analysis has shown that these compounds can cause cell cycle arrest at various phases, thereby preventing cancer cell proliferation.

Case Studies

A notable study synthesized a series of thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their anticancer effects through SRB assays on HepG2, HCT116, and MCF7 cell lines. The results indicated that most synthesized compounds exhibited significant antitumor activity without notable cytotoxicity towards normal cells (IC50 > 150 µM), highlighting their selectivity and potential therapeutic benefits .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine Derivatives with Aromatic Substituents

The target compound shares structural similarities with 1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl}ethanone (). Both contain pyrimidine cores with aromatic substituents, but key differences include:

  • Substituent Type: The target compound uses a methylenedioxyphenyl group, while ’s compound employs a dimethylaminophenyl group.
  • Linkage : The target has a thioether (-S-) bond, whereas ’s derivative features a thioxo (-S=) group.
  • Bioactivity Implications: Methylenedioxyphenyl groups are associated with enhanced binding to cytochrome P450 enzymes and CNS activity, whereas dimethylaminophenyl groups may improve solubility and basicity .

Table 1: Comparison of Pyrimidine Derivatives

Feature Target Compound Compound from
Pyrimidine Substituent Benzo[d][1,3]dioxol-5-yl 4-(Dimethylamino)phenyl
Linkage Type Thioether (-S-) Thioxo (-S=)
Secondary Moiety Morpholino ethanone Ethanol/amine-derived side chain
Synthetic Route Likely nucleophilic substitution Biginelli condensation
Morpholino-Containing Analogues

The morpholino group in the target compound is structurally analogous to 2-(morpholinoimino)-3-phenylthiazolidine-4-one derivatives (). Both utilize morpholine to modulate solubility, but:

  • Positioning: The target’s morpholino ethanone is a ketone-linked moiety, while ’s compounds integrate morpholine into a thiazolidinone ring.
  • Synthetic Flexibility : employs condensation with aldehydes to introduce substituents, a strategy that could be adapted for the target compound’s derivatization .

Key Functional Differences :

  • Thiazolidinone derivatives () are associated with antidiabetic and anti-inflammatory activities, whereas the target’s pyrimidine-thioether scaffold may favor kinase or protease inhibition .
Heterocyclic Systems with Thioether Linkages

The thioether bond in the target compound is reminiscent of bis-pyrimidine derivatives (), which utilize sulfur bridges to connect heterocycles. However:

  • Complexity: ’s compounds are bis-heterocyclic (e.g., bis-pyrimidines), while the target is a mono-pyrimidine with a single thioether linkage.
  • Synthetic Approach: uses enaminone intermediates and DMF-DMA for cyclization, contrasting with the likely nucleophilic substitution or coupling reactions for the target compound .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • The morpholino group in the target compound enhances water solubility compared to purely aromatic pyrimidines (e.g., ’s dimethylaminophenyl derivative) .
Metabolic Stability
  • Methylenedioxyphenyl groups are prone to CYP450-mediated metabolism, whereas morpholino moieties resist oxidative degradation, suggesting a balance of stability and metabolic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.